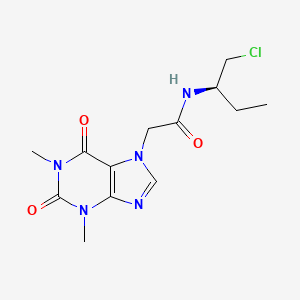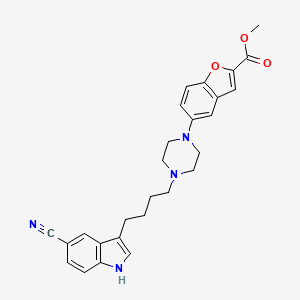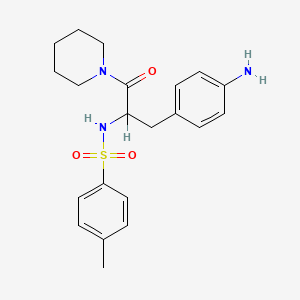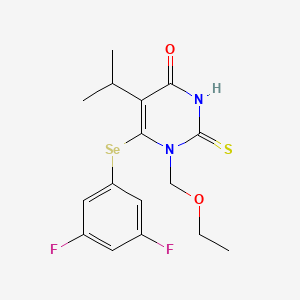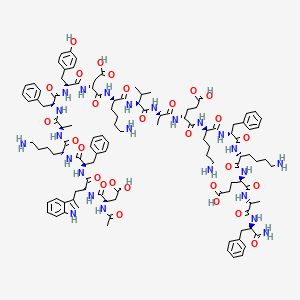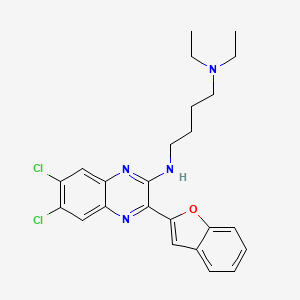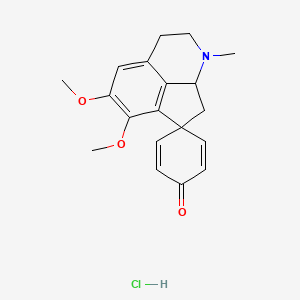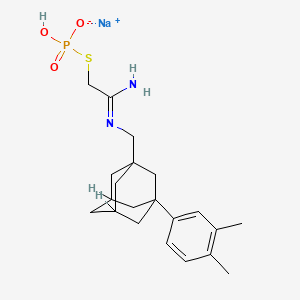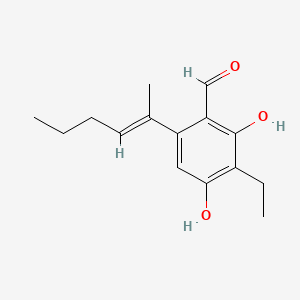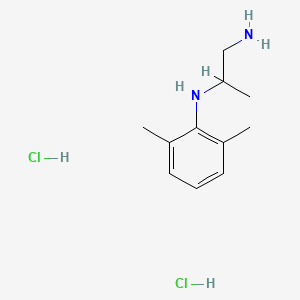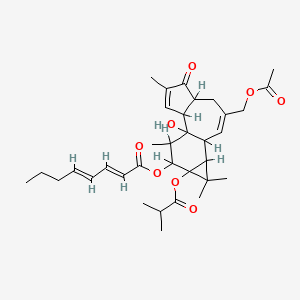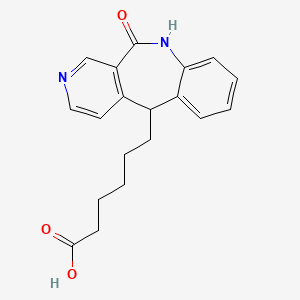
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-10-((4-methoxyphenyl)methyl)-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-10-((4-methoxyphenyl)methyl)-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, hydroxylation, and methylation. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,8,14-Tetraazapentadecan-15-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2,5,8,14-Tetraazapentadecan-15-oic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, 2,5,8,14-Tetraazapentadecan-15-oic acid may be investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, and materials. Its unique properties can be harnessed to create products with specific characteristics and functionalities.
Mechanism of Action
The mechanism of action of 2,5,8,14-Tetraazapentadecan-15-oic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5,8,14-Tetraazapentadecan-15-oic acid include other complex organic molecules with multiple functional groups, such as:
- 2,5,8,14-Tetraazapentadecan-15-oic acid derivatives with different substituents.
- Complex esters and amides with similar structural motifs.
Uniqueness
What sets 2,5,8,14-Tetraazapentadecan-15-oic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
181038-30-2 |
|---|---|
Molecular Formula |
C34H52N4O6 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H52N4O6/c1-23(2)30(32(41)35-18-19-38(6)7)37-31(40)26(20-25-14-16-27(43-8)17-15-25)22-29(39)28(21-24-12-10-9-11-13-24)36-33(42)44-34(3,4)5/h9-17,23,26,28-30,39H,18-22H2,1-8H3,(H,35,41)(H,36,42)(H,37,40)/t26-,28+,29+,30+/m1/s1 |
InChI Key |
RUHOZTMJVUIXNA-ZRJFKUPHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=C(C=C1)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


